molecular formula C6H14O5 B12525244 Acetic acid--2-methoxypropane-1,3-diol (1/1) CAS No. 652973-60-9

Acetic acid--2-methoxypropane-1,3-diol (1/1)

Cat. No.: B12525244
CAS No.: 652973-60-9
M. Wt: 166.17 g/mol
InChI Key: NBZBNCARXLDVCC-UHFFFAOYSA-N
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Description

Acetic acid–2-methoxypropane-1,3-diol (1/1) is a chemical compound with the molecular formula C6H14O5. It is known for its unique structure, which combines acetic acid and 2-methoxypropane-1,3-diol in a 1:1 ratio. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-methoxypropane-1,3-diol (1/1) typically involves the reaction of acetic acid with 2-methoxypropane-1,3-diol under controlled conditions. One common method includes the use of a catalyst to facilitate the esterification process, where acetic acid reacts with 2-methoxypropane-1,3-diol to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of acetic acid–2-methoxypropane-1,3-diol (1/1) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-methoxypropane-1,3-diol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Acid or base catalysts for esterification and other reactions

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of acetic acid–2-methoxypropane-1,3-diol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its chemical structure allows it to interact with cellular components, influencing biochemical processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid,2-phenylmethoxypropane-1,3-diol
  • Acetic acid, (2R)-3-hexadecoxypropane-1,2-diol
  • Acetic acid,3-methoxybenzene-1,2-diol

Uniqueness

Acetic acid–2-methoxypropane-1,3-diol (1/1) stands out due to its unique combination of acetic acid and 2-methoxypropane-1,3-diol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

652973-60-9

Molecular Formula

C6H14O5

Molecular Weight

166.17 g/mol

IUPAC Name

acetic acid;2-methoxypropane-1,3-diol

InChI

InChI=1S/C4H10O3.C2H4O2/c1-7-4(2-5)3-6;1-2(3)4/h4-6H,2-3H2,1H3;1H3,(H,3,4)

InChI Key

NBZBNCARXLDVCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC(CO)CO

Origin of Product

United States

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